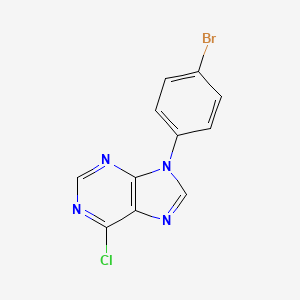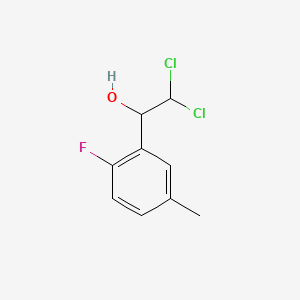
Triphenyl(thiazol-5-ylmethyl)phosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(thiazol-5-ylmethyl)phosphonium is a compound that combines the structural features of triphenylphosphonium and thiazoleThe thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is known for its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(thiazol-5-ylmethyl)phosphonium typically involves the reaction of triphenylphosphine with a thiazole derivative. One common method is the reaction of triphenylphosphine with thiazol-5-ylmethyl bromide under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(thiazol-5-ylmethyl)phosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group to phosphine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
Triphenyl(thiazol-5-ylmethyl)phosphonium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of triphenyl(thiazol-5-ylmethyl)phosphonium involves its interaction with cellular components. The triphenylphosphonium group is known for its ability to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial membrane. This targeting can enhance the delivery of therapeutic agents to mitochondria, potentially improving their efficacy . The thiazole ring may interact with various enzymes and proteins, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Triphenyl(thiazol-5-ylmethyl)phosphonium is unique due to the combination of the triphenylphosphonium group and the thiazole ring. This combination allows it to target mitochondria while also exhibiting the biological activities associated with thiazole derivatives. This dual functionality makes it a valuable compound for research in drug delivery and therapeutic applications .
Propiedades
Fórmula molecular |
C22H19NPS+ |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
triphenyl(1,3-thiazol-5-ylmethyl)phosphanium |
InChI |
InChI=1S/C22H19NPS/c1-4-10-19(11-5-1)24(17-22-16-23-18-25-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18H,17H2/q+1 |
Clave InChI |
GTFRNMWXSILPEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CN=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



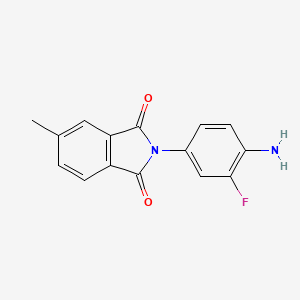
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
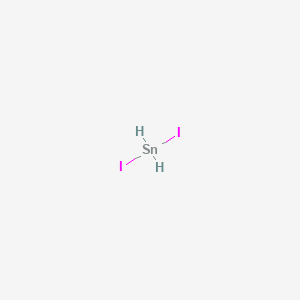
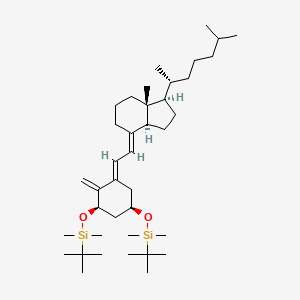

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

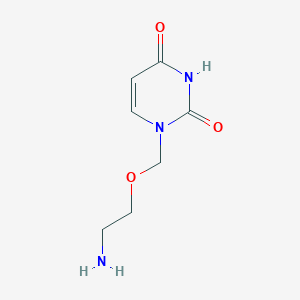
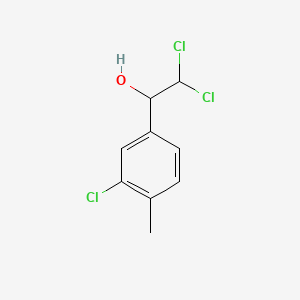
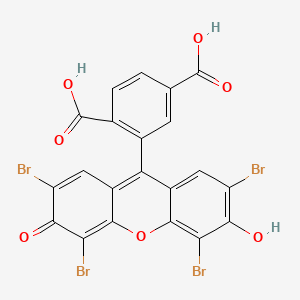
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
